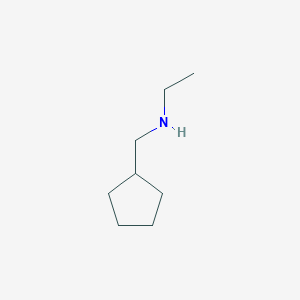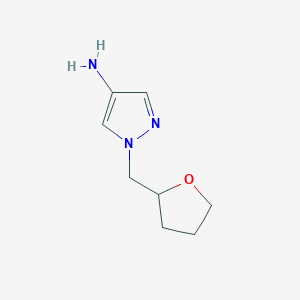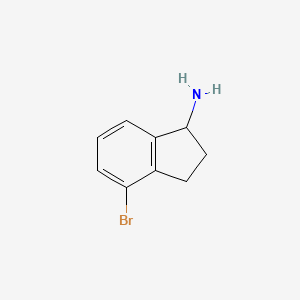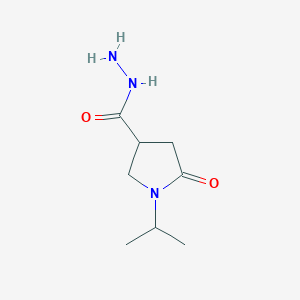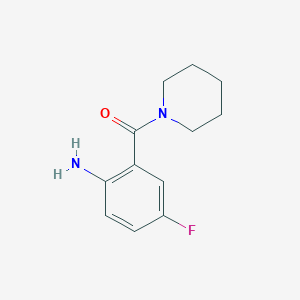![molecular formula C15H20N4O B1386093 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1094668-16-2](/img/structure/B1386093.png)
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as 4-Methyl-1,4-diazepane-1-oxa-3-azacyclohexane, is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a cyclic compound containing a five-membered ring of two nitrogen atoms, two oxygen atoms and one carbon atom, with a methyl group attached to the nitrogen atom. The compound is a white crystalline solid with a melting point of 185-186°C. It is soluble in water, alcohol, and a variety of organic solvents.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a 1,4-diazepane with a 3-(4-methylphenyl)-1,2,4-oxadiazole derivative. The oxadiazole derivative is first synthesized and then coupled with the 1,4-diazepane to form the final product.
Starting Materials
4-methylbenzoyl hydrazide, Phosphorus oxychloride, Sodium hydroxide, 4-methylphenylhydrazine, 1,4-diaminobutane
Reaction
Synthesis of 3-(4-methylphenyl)-1,2,4-oxadiazole: 4-methylbenzoyl hydrazide is reacted with phosphorus oxychloride to form the corresponding acyl chloride. This is then reacted with sodium hydroxide and 4-methylphenylhydrazine to form the oxadiazole derivative., Coupling of 1,4-diaminobutane with oxadiazole derivative: The oxadiazole derivative is then coupled with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane.
Applications De Recherche Scientifique
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1,4-diazepane-1-oxa-3-azacyclohexane-2-thione, 1,4-diazepane-1-oxa-3-azacyclohexane-2-thiol, and 1,4-diazepane-1-oxa-3-azacyclohexane-2-sulfonamide. It has also been used in the synthesis of polymers and polymeric materials, as well as in the synthesis of drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It is also believed to have anti-inflammatory, anti-oxidative, and anti-cancer activities.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane are not yet fully understood. However, it is thought to have anti-inflammatory, anti-oxidative, and anti-cancer activities. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in laboratory experiments include its low cost, ease of synthesis, and potential for use in a wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
For the use of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in scientific research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer activities could lead to the development of new therapeutic agents. Finally, further investigation into its potential for use in the synthesis of polymers and polymeric materials could lead to the development of new materials with improved properties.
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFNBVMQUZXECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

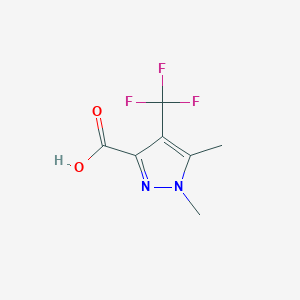
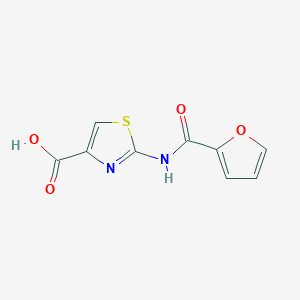
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)
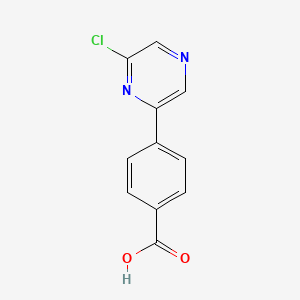
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
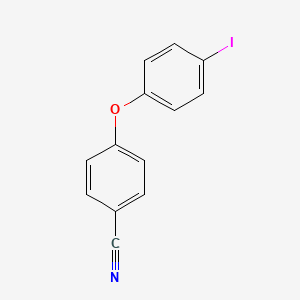
![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)
